6-Amino-5-hydroxypicolinic acid

Descripción general

Descripción

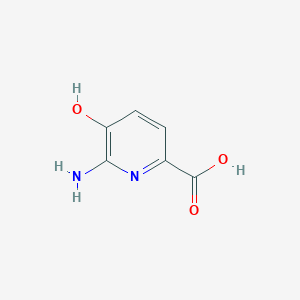

6-Amino-5-hydroxypicolinic acid is a derivative of picolinic acid, a pyridine carboxylic acid This compound is characterized by the presence of an amino group at the sixth position and a hydroxyl group at the fifth position on the pyridine ring It is a white to tan crystalline solid that is slightly soluble in water

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-5-hydroxypicolinic acid typically involves the hydroxylation and amination of picolinic acid derivatives. One common method includes the hydroxylation of picolinic acid to form 6-hydroxypicolinic acid, followed by the introduction of an amino group at the sixth position. This can be achieved through various amination reactions, often involving the use of ammonia or amine derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the hydroxylation and amination processes efficiently.

Análisis De Reacciones Químicas

Types of Reactions: 6-Amino-5-hydroxypicolinic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The hydroxyl and amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Chemistry

Coordination Chemistry

6-Amino-5-hydroxypicolinic acid functions as a ligand in coordination chemistry, forming complexes with various metal ions. This property is significant for synthesizing metal-organic frameworks and catalysts used in organic synthesis. The chelating ability of this compound allows it to stabilize metal ions, facilitating reactions that require metal catalysts.

Synthesis of Specialty Chemicals

The compound serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique structure enables the development of new compounds with desired biological activities.

Biology

Enzyme Interaction

this compound interacts with several enzymes, particularly monooxygenases and dioxygenases. These interactions are crucial for metabolic transformations such as hydroxylation, which plays an essential role in drug metabolism and the biosynthesis of natural products.

Gene Expression Modulation

Research indicates that this compound can influence gene expression related to oxidative stress responses and metabolic pathways. By modulating cellular signaling pathways, it can affect various physiological processes, making it a potential target for therapeutic interventions.

Medicine

Therapeutic Potential

Due to its ability to interact with biological targets like enzymes and receptors, this compound has potential therapeutic applications. Studies have shown that it may induce apoptosis in cancer cells through mechanisms involving endoplasmic reticulum stress, highlighting its potential as an anticancer agent .

Drug Development

The compound's structural features allow it to be incorporated into drug design strategies aimed at enhancing drug efficacy and specificity. Its role as a ligand can be leveraged in developing targeted therapies for various diseases.

Industrial Applications

Agrochemicals

In the agricultural sector, this compound is being explored for its potential use in formulating agrochemicals that enhance crop yield and resistance to pests.

Materials Science

The compound's ability to form stable complexes with metals makes it valuable in materials science for developing advanced materials with specific functionalities.

Case Studies

- Cancer Research : A study demonstrated that this compound induces apoptosis in non-small cell lung cancer cells through endoplasmic reticulum stress pathways. This finding supports its potential as an anticancer agent .

- Enzyme Modulation Studies : Research has shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to altered gene expression profiles related to oxidative stress .

- Industrial Synthesis Applications : In industrial settings, the compound has been utilized to synthesize novel materials that exhibit enhanced properties due to its chelating abilities .

Mecanismo De Acción

The mechanism of action of 6-amino-5-hydroxypicolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups on the pyridine ring allow it to form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This can lead to inhibition or activation of enzymatic reactions, modulation of receptor activity, and other biological effects.

Comparación Con Compuestos Similares

6-Hydroxypicolinic acid: Similar in structure but lacks the amino group.

5-Hydroxypicolinic acid: An isomer with the hydroxyl group at the fifth position.

Picolinic acid: The parent compound with a carboxylic acid group at the second position.

Uniqueness: 6-Amino-5-hydroxypicolinic acid is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a versatile compound in various scientific and industrial applications.

Actividad Biológica

6-Amino-5-hydroxypicolinic acid (6-AHP) is a derivative of picolinic acid, notable for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This compound has garnered attention due to its interactions with enzymes and its role in metabolic pathways.

Chemical Structure and Properties

6-AHP is characterized by the presence of both amino and hydroxyl functional groups on the pyridine ring, which enhances its reactivity and interaction capabilities compared to related compounds. Its molecular formula is .

Target Enzymes

6-AHP interacts with various enzymes, particularly monooxygenases and dioxygenases. These interactions are crucial for its role in biochemical pathways, including:

- C-H Activation : 6-AHP acts as a chelating ligand that facilitates the C-H activation of arenes, which is significant in organic synthesis and metabolic processes .

- Enzyme Modulation : The compound can inhibit or activate specific enzymes, leading to alterations in cellular metabolism and signaling pathways .

Cellular Effects

Research indicates that 6-AHP influences several cellular processes:

- Gene Expression : It modulates the expression of genes related to oxidative stress responses and metabolic pathways .

- Cell Signaling : The compound affects cell signaling pathways, impacting cellular metabolism and function.

Pharmacokinetics

The pharmacokinetic profile of 6-AHP reveals that it exhibits unique characteristics compared to larger proteins or small molecule drugs. Its transport within cells is facilitated by specific transporters, allowing it to reach various cellular compartments where it exerts its effects .

Case Studies

Several studies have highlighted the biological activity of 6-AHP:

- Enzyme Interaction Studies : Research demonstrated that 6-AHP effectively interacts with monooxygenases, enhancing their catalytic activity under specific conditions. This interaction was shown to increase the hydroxylation rates of various substrates .

- Toxicity Assessments : In animal models, low to moderate doses of 6-AHP were found to enhance metabolic functions without significant adverse effects. However, higher doses resulted in toxicity, underscoring the importance of dosage in therapeutic applications .

- Metabolic Pathway Involvement : A study indicated that 6-AHP participates in metabolic pathways related to pyridine metabolism, influencing the conversion rates of related metabolites .

Comparative Analysis

The following table summarizes the differences between 6-AHP and similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains both amino and hydroxyl groups | Enzyme modulation, gene expression |

| 6-Hydroxypicolinic acid | Lacks the amino group | Limited enzyme interaction |

| 5-Hydroxypicolinic acid | Hydroxyl group at the fifth position | Similar but less versatile |

| Picolinic acid | Parent compound with a carboxylic acid group | Basic biochemical roles |

Scientific Applications

The versatility of 6-AHP extends into various scientific domains:

- Medicinal Chemistry : Potential therapeutic applications due to its ability to interact with biological targets.

- Coordination Chemistry : Used as a ligand for forming complexes with metal ions.

- Biotechnology : Its role as a precursor in synthesizing biologically active molecules highlights its significance in drug development .

Propiedades

IUPAC Name |

6-amino-5-hydroxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5-4(9)2-1-3(8-5)6(10)11/h1-2,9H,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGZPPDRBLARLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20488225 | |

| Record name | 6-Amino-5-hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61548-53-6 | |

| Record name | 6-Amino-5-hydroxy-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61548-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.